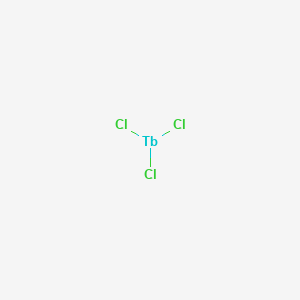

Terbium chloride

Overview

Description

Terbium (III) chloride is a white, hygroscopic powder . It is generally used where Tb3+ ions can be used to check for the presence of microbes . Terbium chloride is applied to the test area, which is then illuminated with UV light. Within minutes, any live endospores present will glow green .

Synthesis Analysis

Terbium (III) chloride can be synthesized by reacting terbium (III) oxide and hydrochloric acid . It can also be obtained by direct reaction of the elements . Terbium (III) chloride hexahydrate can be used to study the effect of Tb (III) ions on the micellization properties of surfactants. It can also be used as a precursor to synthesize a label-free aptasensor for the detection of ofloxacin (OFL) residues in the food .Molecular Structure Analysis

Terbium (III) chloride crystallizes in an orthorhombic plutonium (III) bromide crystal structure with space group Cmcm (No. 63) . It can form a complex Tb (gly) 3 Cl 3 ·3H 2 O with glycine .Chemical Reactions Analysis

Terbium (III) chloride can react with water to form Terbium (III) hydroxide and hydrogen gas . It can also react with oxygen to form Terbium (III, IV) oxide .Physical And Chemical Properties Analysis

Terbium (III) chloride is a white, hygroscopic powder . It has a density of 4.35 g/cm³ . The melting point is 558°C and it is soluble in water .Scientific Research Applications

Trace Amounts Detection in Water

Terbium chloride is used in solid-phase extraction methods for preconcentration of trace amounts of terbium in water samples. This method is effective due to terbium's sorption affinity, making it suitable for spectrophotometric determination of terbium ions in aqueous solutions (Vasylechko et al., 2015).

Luminescence Properties

Terbium(III) chloride shows luminescence when encapsulated in porous glass. The concentration of terbium(III) chloride affects the luminescence parameters, which is useful in various applications including sensing and imaging technologies (Gavronskaya et al., 2007).

Electrochemical Behavior

The electrochemical properties of terbium in chloride media have been studied extensively. For instance, the behavior of terbium at a tungsten electrode in molten LiCl-KCl has been investigated, revealing insights into the deposition of metallic terbium from chloride mixtures and its electrocrystallization process (Bermejo et al., 2008).

Medical and Imaging Applications

This compound is used in the synthesis and characterization of magnetic drug carriers. These carriers, modified with terbium ions, extend applications in targeted anticancer radiotherapy and imaging techniques (Nieciecka et al., 2022).

RNA Structure Analysis

Terbium ions serve as sensitive probes for studying RNA tertiary structure and folding, such as in the case of human tRNALys,3. Terbium's high affinity for RNA makes it an effective tool for detecting structural changes in RNA (Hargittai & Musier-Forsyth, 2000).

Fluorescent Materials Development

This compound is utilized in the preparation of composite fluorescent materials, such as those combining terbium complexes with calcium carbonate. These materials exhibit high thermal stability and fluorescence, relevant in the production of rare earth fluorescent materials (Song et al., 2018).

Future Directions

Terbium (III) chloride is used in the semiconductor industry . The hexahydrate plays an important role as an activator of green phosphors in color TV tubes and is also used in specialty lasers and as a dopant in solid-state devices . It can also be used to study the effect of Tb (III) ions on the micellization properties of surfactants . Future research may explore more applications of Terbium (III) chloride in various fields.

Mechanism of Action

Target of Action

Terbium chloride (TbCl3) is a chemical compound that primarily targets green phosphors in color TV tubes , specialty lasers, and solid-state devices . It also interacts with mesenchymal stem cells (MSCs) , influencing their adhesion and differentiation .

Mode of Action

This compound interacts with its targets in a few ways. In the context of electronic devices, it acts as an activator of green phosphors . For biological systems, this compound influences the micellization properties of surfactants , and promotes the adhesion and osteogenic differentiation of MSCs .

Biochemical Pathways

This compound affects the Smad-dependent TGF-b/BMP signaling pathway in MSCs . This interaction leads to the upregulation of osteogenic master transcription factors, such as Runt-related transcription factor 2, bone morphogenetic protein 2, collagen I, alkaline phosphatase, and osteocalcin . Conversely, it downregulates adipogenic master transcription factors, such as peroxisome-proliferator-activated receptor c (PPARc) 2 .

Pharmacokinetics

It’s known that this compound is awhite, hygroscopic powder that is soluble in water , which could influence its bioavailability.

Result of Action

The interaction of this compound with its targets results in several effects. In electronic devices, it enhances the brightness of green phosphors . In biological systems, it promotes the adhesion and osteogenic differentiation of MSCs , but inhibits their adipogenic differentiation . It also causes hyperemia of the iris .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, heat, acids, and acid fumes should be avoided as they can affect the stability and efficacy of this compound . In biological systems, the concentration of this compound can impact its effects, with higher concentrations leading to more pronounced effects .

Biochemical Analysis

Biochemical Properties

Terbium Chloride has been found to interact with various biomolecules. For instance, it can form a complex with glycine, an important amino acid involved in protein synthesis

Cellular Effects

Studies have shown that this compound can influence cellular processes. For example, it has been found to suppress bacterial growth while enhancing spore tolerance to wet heat . This suggests that this compound could potentially be used as a tool for controlling bacterial populations in certain contexts .

Molecular Mechanism

It is known that it can bind to biomolecules such as proteins and enzymes, potentially influencing their activity

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been found to enhance the tolerance of bacterial spores to wet heat . This suggests that this compound could potentially have long-term effects on cellular function.

Metabolic Pathways

It is known that it can interact with various enzymes and cofactors

Transport and Distribution

It is known that it is soluble in water , suggesting that it could potentially be transported through aqueous environments within the body.

Subcellular Localization

Given its ability to form complexes with biomolecules such as proteins and enzymes , it is possible that it could be localized to specific compartments or organelles within the cell.

properties

IUPAC Name |

trichloroterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Tb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFISHBQNVWAVFU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Tb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13798-24-8 (hexahydrate) | |

| Record name | Terbium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9064926 | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloride hexahydrate: Deliquescent crystals that are very soluble in water; [Merck Index] | |

| Record name | Terbium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10042-88-3 | |

| Record name | Terbium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium chloride (TbCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium (III) chloride hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)

![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)